
beta-Diethylaminoethyl-4-amino-4'-biphenylcarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Diethylaminoethyl-4-amino-4’-biphenylcarboxylate hydrochloride: is a chemical compound known for its local anesthetic properties . It is a derivative of biphenylcarboxylate and is used in various scientific and medical applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-Diethylaminoethyl-4-amino-4’-biphenylcarboxylate hydrochloride involves several steps. The primary synthetic route includes the reaction of 4-amino-4’-biphenylcarboxylic acid with diethylaminoethyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants.
化学反応の分析
Types of Reactions: Beta-Diethylaminoethyl-4-amino-4’-biphenylcarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, beta-Diethylaminoethyl-4-amino-4’-biphenylcarboxylate hydrochloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .
Biology: In biological research, this compound is used to study the effects of local anesthetics on nerve cells. It helps in understanding the mechanisms of nerve signal transmission and the role of ion channels in this process .
Medicine: Medically, beta-Diethylaminoethyl-4-amino-4’-biphenylcarboxylate hydrochloride is used as a local anesthetic. It is applied in minor surgical procedures and dental treatments to numb specific areas and prevent pain .
Industry: In the industrial sector, this compound is used in the formulation of various pharmaceutical products. Its anesthetic properties make it valuable in the production of topical creams and ointments .
作用機序
The mechanism of action of beta-Diethylaminoethyl-4-amino-4’-biphenylcarboxylate hydrochloride involves the inhibition of sodium ion channels in nerve cells. By blocking these channels, the compound prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area . This action is similar to other local anesthetics, which also target sodium ion channels to exert their effects.
類似化合物との比較
- Di-(beta-diethylaminoethyl)-2-2’-diamino-5-5’-biphenylcarboxylate
- Di-(beta-diethylaminoethyl)-5-5’-diaminodiphenate
Comparison: Beta-Diethylaminoethyl-4-amino-4’-biphenylcarboxylate hydrochloride is unique due to its specific structure, which provides a balance between potency and duration of action. Compared to similar compounds, it offers a more favorable profile in terms of onset and duration of anesthetic effects . Additionally, its synthesis and production methods are well-established, making it a reliable choice for various applications.
特性
CAS番号 |
63992-36-9 |
|---|---|
分子式 |
C19H25ClN2O2 |
分子量 |
348.9 g/mol |
IUPAC名 |
2-[4-(4-aminophenyl)benzoyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-3-21(4-2)13-14-23-19(22)17-7-5-15(6-8-17)16-9-11-18(20)12-10-16;/h5-12H,3-4,13-14,20H2,1-2H3;1H |
InChIキー |
LIZQOUHAMOXGOR-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)

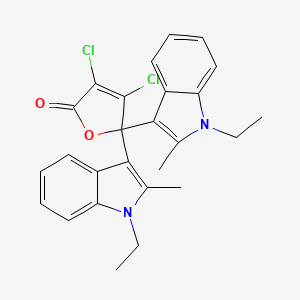
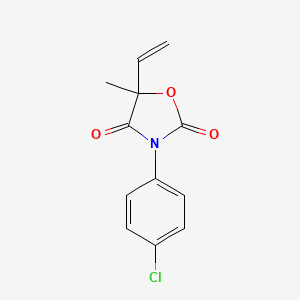
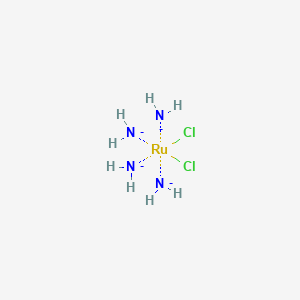
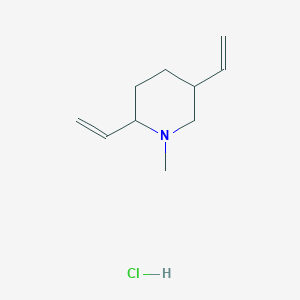

![6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14498905.png)


![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14498921.png)
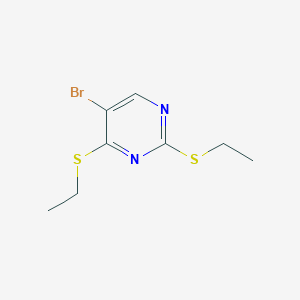
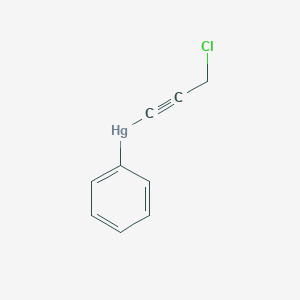
![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)
